哌嗪,1-(3-氨基-4-吡啶基)-

描述

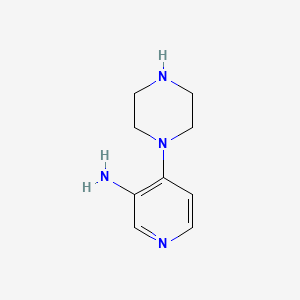

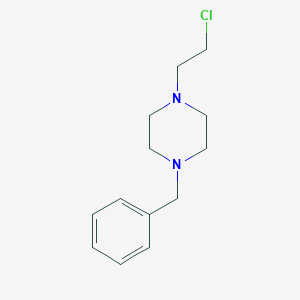

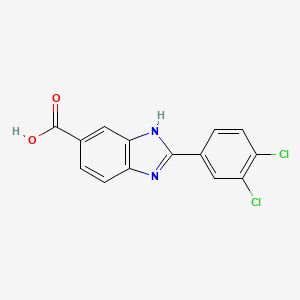

Piperazine, 1-(3-amino-4-pyridyl)- is an organic compound that consists of a six-membered ring containing two nitrogen atoms . It is a derivative of piperazine, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Chemical Reactions Analysis

The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles 25 having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes 24 with TMSN 3 (11) in the presence of H2O and Ag2CO3 .Physical And Chemical Properties Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .科学研究应用

G 蛋白偏向多巴胺能受体激动剂

哌嗪衍生物因其通过开发 G 蛋白偏向多巴胺能配体治疗神经系统疾病的潜力而受到探索。这些化合物对多巴胺受体表现出高亲和力,并显示出作为精神分裂症和帕金森病等疾病的新型治疗剂的希望。哌嗪与各种部分的结构修饰可以微调多巴胺受体的功能特性和结合亲和力,展示了哌嗪衍生物在药物设计中的多功能性 (Möller 等人,2017)。

肽羧基的衍生化

基于哌嗪的衍生物已被用于提高肽的电离效率,用于质谱分析。这些衍生物促进了肽上羧基的衍生化,提高了蛋白质组学分析的灵敏度和特异性。此类应用突出了哌嗪衍生物在生化研究和分析化学中的作用 (乔等人,2011)。

腺苷 A2a 受体拮抗剂

哌嗪衍生物已显示出作为腺苷 A2a 受体拮抗剂的潜力,在帕金森病的治疗中具有应用。哌嗪衍生物的结构探索已导致对腺苷 A2a 受体具有有效和选择性活性的化合物,为神经退行性疾病的新型治疗途径提供了见解 (武等人,2004)。

二氧化碳捕获

哌嗪及其衍生物因其在二氧化碳捕获技术中的稳定性和效率而受到研究。这些化合物对热降解和氧化表现出显着的抵抗力,使其成为 CO2 吸收过程的合适溶剂。基于哌嗪的溶剂的环境稳定性有助于开发更有效和可持续的碳捕获方法 (弗里曼等人,2010)。

新型杀虫剂

探索使用哌嗪衍生物作为开发新型杀虫剂的基础也一直是一个重点。通过利用哌嗪基化合物的生物活性,研究人员旨在创造具有新型作用方式的杀虫剂,可能解决抗性问题并提供更有效的害虫控制解决方案 (蔡等人,2010)。

作用机制

Target of Action

Piperazine, 1-(3-amino-4-pyridyl)-, also known as 4-piperazin-1-ylpyridin-3-amine, is an active structural component used as a building block to prepare various medicinally important active molecules . It’s primarily used as an anthelmintic agent, specifically for the treatment of roundworm and pinworm . The primary targets of this compound are these parasites.

Mode of Action

The compound mediates its anthelmintic action by paralyzing the parasites . This paralysis allows the host body to easily remove or expel the invading organism . The compound’s interaction with its targets results in changes that disrupt the normal functioning of the parasites, leading to their expulsion from the host body.

Biochemical Pathways

It’s known that the compound’s anthelmintic action involves disruption of the parasites’ neuromuscular coordination . This disruption affects the parasites’ ability to maintain their position in the host body, leading to their expulsion .

Pharmacokinetics

Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound It’s known that the compound readily absorbs water and carbon dioxide from the air .

Result of Action

The primary result of the compound’s action is the expulsion of parasites from the host body . By paralyzing the parasites, the compound disrupts their ability to maintain their position in the host body, leading to their removal or expulsion .

Action Environment

The action of Piperazine, 1-(3-amino-4-pyridyl)- can be influenced by various environmental factors. For instance, the compound’s ability to absorb water and carbon dioxide from the air can affect its stability . Additionally, the compound’s efficacy can be influenced by factors such as the pH of the environment, as it is a weak base with two pKb of 5.35 and 9.73 at 25 °C .

安全和危害

未来方向

属性

IUPAC Name |

4-piperazin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSWAKFFINVIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228713 | |

| Record name | Piperazine, 1-(3-amino-4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78069-95-1 | |

| Record name | Piperazine, 1-(3-amino-4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078069951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(3-amino-4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-2-carboximidamide, N-hydroxy-](/img/structure/B1622493.png)

![2-[(Thiophen-3-ylmethyl)-amino]-ethanol](/img/structure/B1622500.png)

![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)

![2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1622510.png)

![2-[(4-Methylphenyl)sulfanyl]acetohydrazide](/img/structure/B1622511.png)